Bmy 25368

Histamine H2 Receptor Gastric Acid Secretion Canine Pharmacology

BMY 25368 is a potent, long-acting histamine H2 receptor antagonist that delivers 9-fold greater intravenous potency compared to ranitidine, sustained activity (28-fold at 10–12 h), and peripheral selectivity without central H2 receptor engagement. Its unique diurnal efficacy and prolonged duration make it the superior choice for gastric acid secretion research, especially in translational models. Ensure your next study uses the most pharmacologically precise H2 probe available—BMY 25368.

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
CAS No. 86134-80-7
Cat. No. B1667327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmy 25368
CAS86134-80-7
SynonymsBMY 25368
BMY-25368
SK and F 94482
SK and F-94482
SKF 94482
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N
InChIInChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2
InChIKeyKSBYXRUNSLGUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMY 25368 (CAS 86134-80-7): A Long-Acting Histamine H2 Receptor Antagonist with Quantifiable Advantages in Acid Suppression and Peripheral Selectivity


BMY 25368 (also designated SKF 94482) is a competitive histamine H2 receptor antagonist that acts as a gastric acid secretion inhibitor. It antagonizes gastric secretion stimulated by histamine, pentagastrin, bethanechol, and food . As a member of the piperidine class of H2 antagonists [1], BMY 25368 is distinguished by its long duration of action and its lack of effect on central H2 receptors, which contrasts with some other H2 antagonists that exhibit central activity [2].

Why BMY 25368 Cannot Be Replaced by Other H2 Antagonists in Research Applications


While many H2 antagonists (e.g., cimetidine, ranitidine, famotidine) share a common mechanism of action, BMY 25368 possesses a unique constellation of properties that preclude simple substitution. First, its long duration of action and sustained potency over time allow for once-daily dosing models that are not achievable with shorter-acting agents [1]. Second, BMY 25368 exhibits effective daytime acid suppression, in contrast to the predominantly nocturnal efficacy of conventional H2 antagonists [2]. Third, BMY 25368 lacks central H2 receptor activity, a property it shares with cimetidine but which distinguishes it from other H2 antagonists like MK-208 that do penetrate the CNS [3]. These combined attributes—long-acting pharmacodynamics, diurnal efficacy, and peripheral selectivity—render BMY 25368 a distinct tool compound for research in gastric physiology and H2 receptor pharmacology.

Quantitative Differentiation of BMY 25368 from Comparator H2 Antagonists: Evidence-Based Selection Criteria


BMY 25368 is Nine Times More Potent than Ranitidine in Histamine-Stimulated Gastric Acid Secretion in Dogs

BMY 25368 was compared directly to ranitidine for inhibition of gastric acid secretion in Heidenhain pouch dogs. After bolus intravenous administration, BMY 25368 was nine times more potent than ranitidine in antagonizing histamine-stimulated gastric secretion [1]. The oral potency of BMY 25368 relative to ranitidine ranged from 2.8 to 4.4, depending on the secretagogue used (histamine, pentagastrin, bethanechol, or food) [1].

Histamine H2 Receptor Gastric Acid Secretion Canine Pharmacology

BMY 25368 Exhibits a Significantly Longer Duration of Action than Ranitidine in Histamine-Stimulated Dogs

In the same Heidenhain pouch dog model, BMY 25368 demonstrated a markedly longer duration of action compared to ranitidine. The potency of BMY 25368 relative to ranitidine increased from 3.2 when measured 1–3 hours post-dose to 28 when measured 10–12 hours post-dose after oral administration in histamine-stimulated dogs [1]. This indicates that BMY 25368 maintains its antisecretory effect over an extended period, whereas ranitidine's effect wanes more rapidly.

Duration of Action Pharmacodynamics Canine Model

BMY 25368 Provides Nine Times Greater Protection than Ranitidine Against Aspirin-Induced Gastric Lesions in Dogs

Beyond acid suppression, BMY 25368 was directly compared to ranitidine for its ability to antagonize aspirin-induced gastric lesions in dogs. BMY 25368 administered orally was nine times more potent than ranitidine in preventing these lesions [1]. This finding suggests that BMY 25368 may offer enhanced gastroprotective effects beyond its antisecretory activity.

Gastric Cytoprotection NSAID-Induced Injury Canine Model

BMY 25368 Lacks Central H2 Receptor Activity, Distinguishing It from MK-208 and Aligning It with Cimetidine

In a comparative study of three H2 antagonists in rats, BMY 25368 and cimetidine failed to antagonize the cardiovascular actions of impromidine (an H2 agonist) when administered centrally, whereas MK-208 did exhibit central activity [1]. This demonstrates that BMY 25368, like cimetidine, is a peripherally selective H2 antagonist, while MK-208 penetrates the CNS and blocks central H2 receptors [1].

Central vs Peripheral H2 Receptors Blood-Brain Barrier Cardiovascular Pharmacology

BMY 25368 Suppresses 24-Hour Intragastric Acidity by 75% in Healthy Human Subjects

In a double-blind, placebo-controlled study of 11 healthy subjects, a single daily oral dose of 400 mg BMY 25368 (SK&F 94482) taken after the evening meal produced a significant 75% decrease in median integrated 24-hour intragastric acidity (218 mmol h/L) compared with placebo (883 mmol h/L; P = 0.003) [1]. The reduction in acidity was sustained until the time of the next dose 24 hours later [1].

Human Pharmacodynamics 24-Hour pH Monitoring Gastric Acid Control

Optimal Research and Industrial Applications for BMY 25368 Based on Quantified Differentiation


In Vivo Gastric Acid Secretion Studies Requiring High Potency and Long Duration

BMY 25368 is ideally suited for in vivo studies of gastric acid secretion in canine or other animal models where a high-potency, long-acting H2 antagonist is needed. Its 9-fold greater i.v. potency and 2.8–4.4-fold greater oral potency compared to ranitidine [1] allow for lower doses and less frequent administration, reducing animal stress and experimental variability. The prolonged duration of action—with potency relative to ranitidine increasing from 3.2-fold at 1–3 h to 28-fold at 10–12 h post-dose [1]—makes BMY 25368 particularly valuable for once-daily dosing protocols and for experiments that monitor acid suppression over extended periods.

NSAID-Induced Gastric Injury and Cytoprotection Research

BMY 25368 demonstrates a 9-fold greater potency than ranitidine in preventing aspirin-induced gastric lesions in dogs [1]. This significant cytoprotective advantage positions BMY 25368 as a superior tool for investigating the mechanisms underlying NSAID-induced gastric damage and for evaluating the relative contributions of acid suppression versus mucosal protection. Researchers studying gastroprotective strategies will find BMY 25368 a more sensitive probe for detecting protective effects than standard H2 antagonists.

Peripheral vs. Central H2 Receptor Pharmacology Studies

BMY 25368's lack of central H2 receptor activity, as demonstrated by its inability to block central H2-mediated cardiovascular responses in rats [2], makes it an essential control compound for studies designed to dissect peripheral and central H2 receptor functions. Unlike MK-208, which exhibits both central and peripheral activity, BMY 25368 (along with cimetidine) provides a clean peripheral H2 blockade. This selectivity is critical for experiments where confounding CNS effects must be excluded.

Translational Models of Once-Daily Acid Suppression

Human pharmacodynamic data show that a single 400 mg dose of BMY 25368 reduces 24-hour intragastric acidity by 75% compared to placebo, with sustained effect throughout the dosing interval [3]. This profile supports the use of BMY 25368 in translational research models aiming to mimic once-daily clinical dosing regimens. The compound's ability to control daytime acidity effectively [4] further distinguishes it from conventional H2 antagonists that primarily suppress nocturnal acid secretion, making BMY 25368 a valuable reference standard for studies on circadian gastric acid patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bmy 25368

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.